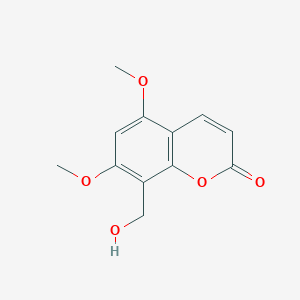

8-(Hydroxymethyl)-5,7-dimethoxychromen-2-one

Vue d'ensemble

Description

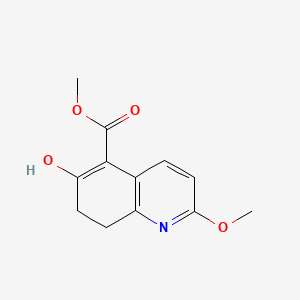

Compounds like “8-(Hydroxymethyl)-5,7-dimethoxychromen-2-one” belong to a class of organic compounds known as chromenones, which are characterized by a chromen-2-one skeleton . The hydroxymethyl group is a substituent with the structural formula −CH2−OH .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, methanol can be oxidized to formaldehyde, which can then be used in various reactions .Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. The structure of the compound would likely involve a chromen-2-one core with hydroxymethyl and methoxy substituents .Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and depend on the specific conditions and reagents used. For example, hydroxymethyl derivatives can be involved in various reactions, including condensations with aldehydes .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental techniques .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research into compounds structurally similar to 8-(Hydroxymethyl)-5,7-dimethoxychromen-2-one often focuses on their synthesis and chemical properties. For instance, the study of dihydroxylactone derivatives reveals interesting hydrogen-bonding patterns which are crucial for understanding the molecular structure and stability of these compounds. The presence of hydroxymethyl groups, as in 8-hydroxy-5-hydroxymethyl-3,6-dioxatricyclo[6.3.1.0^1,5]dodecan-2-one, acts as a donor in forming chains connected by hydroxy-to-hydroxy contacts. This chemical behavior underlines the significance of such compounds in materials science, particularly in designing molecules with specific interaction capabilities (Rodríguez et al., 2005).

Antioxidative Properties

Compounds with methoxy and hydroxymethyl groups have been studied for their antioxidative properties, which are of great interest in pharmaceutical and cosmetic applications. For example, new compounds isolated from Chinese eaglewood, including 6,7-dimethoxy-2-[2-(2′-hydroxyphenyl)ethyl]chromone, exhibit strong ABTS radical scavenging activity. Such findings highlight the potential of these compounds in developing antioxidants for health-related applications (Li et al., 2020).

Application in Material Science

The enzymatic synthesis of biobased polyesters using compounds like 2,5-bis(hydroxymethyl)furan, which shares a similar functional group to this compound, demonstrates the relevance of such chemicals in material science. These polyesters, derived from biobased rigid diols, showcase the utility of these compounds in creating environmentally friendly materials with desirable properties for various applications (Jiang et al., 2014).

Corrosion Inhibition

Another intriguing application is in the field of corrosion inhibition. Spirocyclopropane derivatives, which may include functional groups similar to those in this compound, have been evaluated for their efficiency in protecting mild steel in acidic conditions. These studies are vital for industries looking to enhance the longevity and durability of metal components and structures (Chafiq et al., 2020).

Mécanisme D'action

Murrayacarpin B, also known as 8-(Hydroxymethyl)-5,7-dimethoxychromen-2-one, is a phenolic compound . This compound can be isolated from the leaves and fruits of F. carica . The mechanism of action of Murrayacarpin B involves several steps, including target identification, interaction with targets, biochemical pathways, pharmacokinetics, and the result of action.

Mode of Action

It is known that phenolic compounds like murrayacarpin b often interact with their targets by donating a hydrogen atom, which can neutralize reactive oxygen species and prevent oxidative stress .

Biochemical Pathways

Murrayacarpin B is likely involved in the flavonoid biosynthetic pathway . Flavonoids are a group of plant secondary metabolites with various biological activities, including antioxidant, anti-inflammatory, and anticancer effects . The specific downstream effects of Murrayacarpin B on these pathways are still under investigation.

Result of Action

It is known that phenolic compounds like murrayacarpin b have antioxidant activity . They can neutralize reactive oxygen species, thereby preventing oxidative stress and potential damage to cells .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that it interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

Murrayacarpin B has been observed to exhibit different bioactivities, such as cytotoxic and anti-inflammatory properties . It has shown cytotoxic activity against various cell lines, including HCT 116, HeLa, HepG2, and others . It also influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

8-(hydroxymethyl)-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-15-9-5-10(16-2)8(6-13)12-7(9)3-4-11(14)17-12/h3-5,13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMKZZUKJPKMBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C=CC(=O)O2)CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

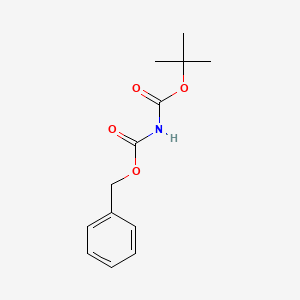

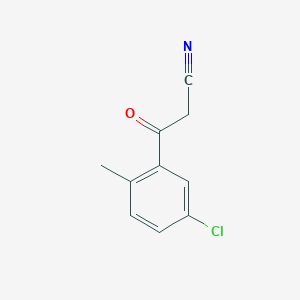

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

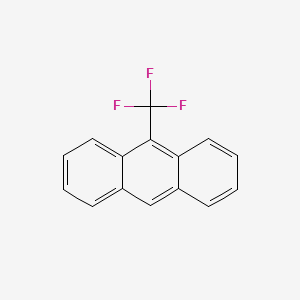

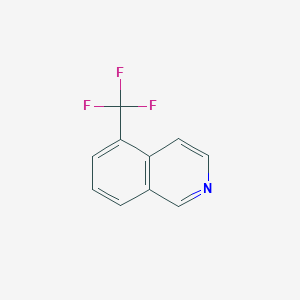

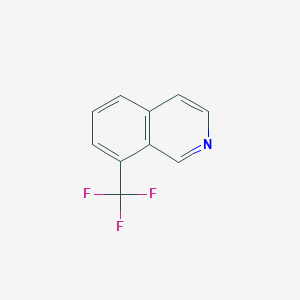

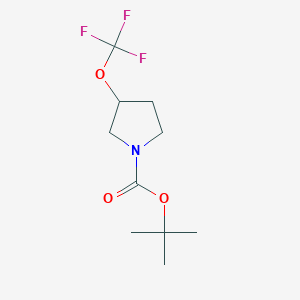

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Carbamoylamino)phenyl]urea](/img/structure/B3090061.png)

![Tert-butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B3090145.png)